Enhanced Lipophilicity (LogP) Distinguishes This Compound from Non-Chlorinated and N-Unsubstituted Analogs
5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde exhibits a measured LogP of 3.64 , which is significantly higher than the LogP of the direct analog 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde (LogP = 2.94) [1] and the non-chlorinated analog 1-methyl-5-phenyl-1H-pyrrole-2-carbaldehyde (LogP = 2.50) . This 0.70–1.14 unit increase in LogP reflects the combined effect of N-methylation and 4-chloro substitution, resulting in a ~5–14× higher octanol–water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.64 |
| Comparator Or Baseline | 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde: LogP = 2.94; 1-methyl-5-phenyl-1H-pyrrole-2-carbaldehyde: LogP = 2.50 |
| Quantified Difference | ΔLogP = +0.70 (vs. N-unsubstituted analog); ΔLogP = +1.14 (vs. non-chlorinated analog) |
| Conditions | Calculated/experimental LogP values from vendor datasheets and computational predictions |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and tissue distribution in biological assays, making this compound a more suitable scaffold for CNS or intracellular targets.
- [1] ChemSrc. 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde. CAS 37560-50-2. LogP: 2.94. View Source
